molecular formula C9H10FIO B1378897 1-Fluoro-3,3-dimethyl-1,2-benziodoxole CAS No. 1391728-13-4

1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Cat. No.: B1378897
CAS No.: 1391728-13-4
M. Wt: 280.08 g/mol
InChI Key: FISITPXJYDTLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3,3-dimethyl-1,2-benziodoxole is a chemical compound with the molecular formula C9H10FIO. It is a crystalline solid that can range in color from white to orange to green. This compound is known for its stability under air and moisture, making it a valuable reagent in various chemical reactions .

Preparation Methods

The synthesis of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole typically involves the reaction of 3,3-dimethyl-1,2-benziodoxole with a fluorinating agent. One common method includes the use of triethylamine-hydrogen fluoride complexes as the fluorinating agent. The reaction is carried out in dichloromethane at elevated temperatures, followed by purification through column chromatography .

Chemical Reactions Analysis

1-Fluoro-3,3-dimethyl-1,2-benziodoxole is primarily used as an electrophilic fluorinating reagent. It undergoes various types of reactions, including:

Common reagents used in these reactions include triethylamine-hydrogen fluoride complexes, silver catalysts, and various solvents like dichloromethane. The major products formed are typically fluorinated organic compounds.

Mechanism of Action

The mechanism of action of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole involves its role as an electrophilic fluorinating agent. In the presence of fluoride ions, it can transfer a fluorine atom to an electron-rich substrate. This process typically involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the fluorine atom .

Comparison with Similar Compounds

1-Fluoro-3,3-dimethyl-1,2-benziodoxole is unique due to its stability and efficiency as a fluorinating reagent. Similar compounds include:

These compounds share similar structures but differ in their specific reactivity and applications.

Properties

IUPAC Name

1-fluoro-3,3-dimethyl-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISITPXJYDTLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391728-13-4
Record name 1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Reactant of Route 2
1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Reactant of Route 3
1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Reactant of Route 4
1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Reactant of Route 5
1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Reactant of Route 6
1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.